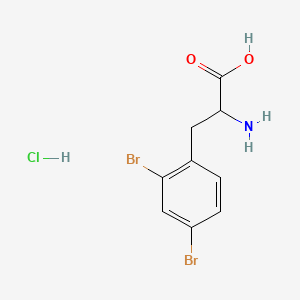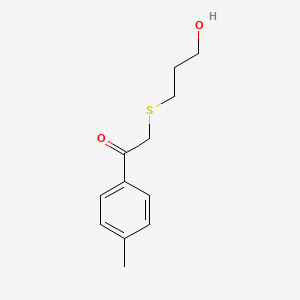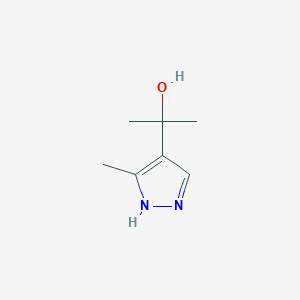![molecular formula C8H10FNOS B13641755 {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine is a chemical compound with a unique structure that combines elements of thieno and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine typically involves the reaction of thieno[3,2-c]pyran derivatives with fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its ability to interact with specific enzymes makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound’s structure can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- {2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
- {2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
- {2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
Uniqueness
The uniqueness of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10FNOS |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine |
InChI |
InChI=1S/C8H10FNOS/c9-8-3-5-6(4-10)11-2-1-7(5)12-8/h3,6H,1-2,4,10H2 |
InChI Key |
SAADYZLXEVGUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1SC(=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)




![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)
![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)


![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)

